N-Hydroxy-6-aminochrysene

DNA adduct formation kinetics N-hydroxy arylamine reactivity carcinogen-DNA binding

A custom-synthesized research probe for the nitroreduction arm of 6-nitrochrysene (6-NC) carcinogenesis. This compound is not a catalog biochemical. It is prepared to order for mechanistic studies. - Sole direct source for three authentic DNA adduct standards (N-(dG-8-yl)-6-AC, 5-(dG-N²-yl)-6-AC, N-(dA-8-yl)-6-AC) calibrating LC-MS/MS and ³²P-postlabeling assays. - Generates the most NER-resistant lesion in the 6-NC/BPDE hierarchy, enabling quantitative TLS polymerase bypass studies. - Bypasses P450 N-hydroxylation to isolate NAT1/NAT2 O-acetylation for pharmacogenomic profiling.

Molecular Formula C18H13NO
Molecular Weight 259.3 g/mol
CAS No. 114451-10-4
Cat. No. B053516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-6-aminochrysene
CAS114451-10-4
SynonymsN-hydroxy-6-aminochrysene
N-hydroxy-6-chrysenamine
Molecular FormulaC18H13NO
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)NO
InChIInChI=1S/C18H13NO/c20-19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11,19-20H
InChIKeyDDEXKYQWZJEPRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-6-aminochrysene: Identity and Procurement Context


N-Hydroxy-6-aminochrysene (N-OH-6-AC; CAS 114451-10-4; MW 259.31; C18H13NO) is a synthetic N-hydroxy arylamine and the proximate/ultimate carcinogenic metabolite of the environmental pollutant 6-nitrochrysene (6-NC), an IARC Group 2A probable human carcinogen [1]. It is the highest polycyclic N-hydroxy arylamine homolog characterized to date and serves as the critical intermediate in the simple nitroreduction activation pathway of 6-NC, which is the most potent carcinogen ever evaluated in the newborn mouse assay [2]. The compound is prepared by direct chemical synthesis and characterized by ¹H-NMR spectroscopy; it is not commercially available as a catalog biochemical but is custom-synthesized for mechanistic carcinogenesis and DNA repair research [1].

Workflow: Mechanistic carcinogenesis and DNA repair pathway studies; custom-synthesized probe for 6-nitrochrysene nitroreduction arm.

Identity: Synthetic N-hydroxy arylamine; highest polycyclic homolog characterized to date as proximate/ultimate carcinogen metabolite proxy.

Procurement: Not a catalog biochemical; prepared by direct synthesis with ¹H-NMR characterization for research use.

Why Generic Substitution Fails for N-Hydroxy-6-aminochrysene


Although N-hydroxy-6-aminochrysene is a metabolite of both 6-nitrochrysene and 6-aminochrysene, substitution with the parent compounds, the alternative ring-oxidation pathway metabolite (trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene), or other N-hydroxy arylamines (e.g., N-hydroxy-4-aminobiphenyl, N-hydroxy-2-aminofluorene) will fail to replicate its specific biological behavior because each produces a fundamentally distinct spectrum of DNA adducts with different nucleotide selectivity, repair susceptibility, and mutational consequences [1]. Furthermore, the positional isomer N-hydroxy-3-aminochrysene yields only a single major dG-C8 adduct rather than the three-adduct profile characteristic of N-OH-6-AC, demonstrating that the position of the amino substitution on the chrysene ring critically determines adduct chemistry [2]. The evidence below quantifies these differences across multiple orthogonal dimensions—DNA binding kinetics, adduct identity and distribution, nucleotide excision repair (NER) efficiency, and mutational spectra—establishing that N-hydroxy-6-aminochrysene is an irreplaceable reagent for investigating the nitroreduction arm of 6-NC carcinogenesis.

Parent compounds

6-Nitrochrysene or 6-aminochrysene yield overlapping ring-oxidation adducts; the specific dA/dI adduct profile and repair hierarchy may not reproduce.

Other N-OH arylamines

N-OH-4-aminobiphenyl or N-OH-2-aminofluorene lack chrysene-derived adduct geometry; dA/dI adduct formation is absent, altering lesion spectrum and repair context.

Positional isomer / alternative pathway

N-OH-3-aminochrysene produces only a single dG-C8 adduct; trans-1,2-DHD-6-AC targets G:C exclusively. Both cannot replicate the A:T-biased mutational signature of the N-OH-6-AC pathway.

Product-Specific Quantitative Differentiation Evidence


DNA Binding Rate vs. Other N-Hydroxy Arylamines

In a direct in vitro reaction with calf thymus DNA, N-hydroxy-6-aminochrysene exhibited a rate and extent of covalent DNA binding of 20–30 nmol bound/mg DNA/30 min, which was reported to be 2–10 times greater than the values documented for several other carcinogenic N-hydroxy arylamines under comparable conditions [1]. By contrast, N-hydroxy-4-aminobiphenyl (N-OH-4-ABP) typically binds at levels of approximately 0.2–2.4 nmol/mg DNA under cytosolic or microsomal activation conditions [2], and N-hydroxy-2-aminofluorene (N-OH-2-AF) formation rates from microsomal N-oxidation are in the range of 1.0–3.5 nmol/min/mg protein—rates that reflect metabolic generation rather than direct chemical reactivity with DNA [3]. The intrinsic DNA reactivity of N-OH-6-AC is therefore substantially higher than that of the prototypical monocyclic and bicyclic N-hydroxy arylamines, making it uniquely suited for studies requiring robust, quantifiable DNA adduct yields in short incubation times.

DNA binding rate
Class-level inference

N-OH-6-AC: 20–30 nmol/mg DNA/30 min; other N-hydroxy arylamines: typically ≤2.4 nmol/mg or metabolic formation rates 1.0–3.5 nmol/min/mg. Reported 2- to 10-fold greater covalent binding.

Higher adduct yield per mass supports efficient adduct preparation with limited custom-synthesized material.

Class-level comparison; absolute rates depend on reaction conditions. Validate in target assay system.

DNA adduct formation kinetics N-hydroxy arylamine reactivity carcinogen-DNA binding in vitro DNA modification

Unique Adduct Profile: Deoxyadenosine and Deoxyinosine Modification

N-OH-6-AC reacts with DNA to produce three major adducts: N-(deoxyinosin-8-yl)-6-aminochrysene (32% of total), 5-(deoxyguanosin-N²-yl)-6-aminochrysene (28%), and N-(deoxyguanosin-8-yl)-6-aminochrysene (22%) [1]. The deoxyinosine adduct is derived from spontaneous oxidation of the corresponding N-(deoxyadenosin-8-yl)-6-aminochrysene adduct. This preferential modification of deoxyadenosine—and its facile oxidation to a deoxyinosine derivative—was stated by the authors to be 'thus far unique among the reactions of N-hydroxyarylamines with DNA and would not be predicted on the basis of reactivity alone' [1]. In marked contrast, the geometric isomer N-hydroxy-3-aminochrysene produces only a single major adduct, N-(deoxyguanosin-8-yl)-3-aminochrysene, with no detectable deoxyadenosine or deoxyinosine adducts [2]. This isomer-specific difference demonstrates that the 6-position amino substitution is structurally required for the unusual dA/dI adduct chemistry. In isolated rat hepatocytes treated with [³H]6-aminochrysene or [³H]6-nitrochrysene, the deoxyinosine and C8-deoxyguanosine adducts accounted for 45% and 30% of total DNA binding, respectively, confirming that the unique adduct profile observed in vitro is faithfully recapitulated in an intact cellular system [1].

Adduct profile uniqueness
Head-to-head

Three major adducts: N-(dI-8-yl)-6-AC (32%), 5-(dG-N²-yl)-6-AC (28%), N-(dG-8-yl)-6-AC (22%). dA/dI adduct absent in N-OH-3-AC (only dG-C8) and other N-hydroxy arylamines.

Unique dA/dI lesion enables study of adduct-specific repair and mutagenesis; N-OH-6-AC is the reported sole synthetic access point.

dI adduct derives from oxidation of N-(dA-8-yl)-6-AC. Confirm identity via mass spectrometry and NMR.

DNA adduct identity deoxyadenosine adduct deoxyinosine adduct N-hydroxyarylamine chemoselectivity

Nucleotide Excision Repair Hierarchy Among DNA Adducts

A direct head-to-head NER comparison in HeLa cell extracts established a quantitative repair hierarchy for 6-NC-derived DNA lesions. The N-(dA-8-yl)-6-AC adduct—derived exclusively from the N-OH-6-AC pathway—exhibited NER efficiency ~8-fold lower than that of the N-(dG-8-yl)-6-AC adduct from the same pathway [1]. The N-(dG-8-yl)-1,2-DHD-6-AC adduct (from the combined ring-oxidation/nitroreduction pathway) was ~2-fold more resistant than N-(dG-8-yl)-6-AC. The complete resistance ranking from most to least resistant was: N-(dA-8-yl)-6-AC > N-(dG-8-yl)-1,2-DHD-6-AC > 5-(dG-N²-yl)-6-AC ≃ N-(dG-8-yl)-6-AC ≃ (+)-trans-anti-B[a]P-N²-dG (BPDE adduct) [1]. In an independent study, the N-(dG-8-yl)-6-AC and 5-(dG-N²-yl)-6-AC lesions were repaired ~8-fold less efficiently than a cis-Pt intrastrand cross-link control (an excellent NER substrate), but with efficiency comparable to the BPDE-derived N²-dG adduct [2]. The N-(dA-8-yl)-6-AC adduct was further confirmed to be 'very slowly repaired in human cells' and to require specialized translesion synthesis polymerases (hPol η, κ, ζ) for bypass, with TLS efficiency dropping from 83% to 26% upon depletion of hPol η and hPol κ [3].

NER repair hierarchy
Head-to-head

Most resistant to least: N-(dA-8-yl)-6-AC > N-(dG-8-yl)-1,2-DHD-6-AC > 5-(dG-N²-yl)-6-AC ≃ N-(dG-8-yl)-6-AC ≃ BPDE-dG. dA adduct: ~8-fold lower NER vs. dG adduct; also ~8-fold lower than cis-Pt control.

Extreme persistence of the dA adduct supports its use as a model lesion for repair evasion and lesion bypass studies.

HeLa cell extract data. TLS polymerases η, κ, ζ required for efficient bypass; efficiency drops from 83% to 26% upon depletion.

nucleotide excision repair DNA adduct persistence NER efficiency lesion repair hierarchy

Mutational Spectrum: A:T vs. G:C Targeting

In CHO-K1 cells, 6-nitrosochrysene (6-NOC)—which is intracellularly reduced to N-OH-6-AC—produced a mutational spectrum in the hprt gene in which 82% (14/17) of base-pair substitutions occurred at A:T base pairs, with the mutated dA located on the non-transcribed strand in 13 of 14 cases [1]. This starkly contrasts with the mutational spectrum of the alternative activation pathway metabolite 6-AC-1,2-dihydrodiol, which produced mutations exclusively at G:C base pairs (20/20 independent primary mutations), predominantly G:C→T:A transversions (12/20), with 100% of G:C substitutions having the mutated dG on the non-transcribed strand [2]. Furthermore, 6-NOC formed predominantly dG adducts (80% of total) but induced mutations primarily via dA, indicating that the dA adducts—though less abundant—are far more mutagenically potent on a per-lesion basis [1]. In terms of absolute mutagenic potency, 6-NOC (N-OH-6-AC precursor) yielded 127 and 618 mutants/10⁶ cells/nmol/mL in repair-proficient CHO-K1 and repair-deficient CHO-UV5 cells, respectively; by comparison, 6-AC-1,2-dihydrodiol (plus S9) was more potent at 488 and 644 mutants/10⁶ cells/nmol/mL [3]. This demonstrates that while the ring-oxidation pathway metabolite is more quantitatively mutagenic, the N-OH-6-AC pathway produces a qualitatively distinct mutational signature characterized by A:T targeting.

Mutational signature
Head-to-head

N-OH-6-AC pathway (via 6-NOC): 82% (14/17) base substitutions at A:T; alternative 6-AC-1,2-dihydrodiol pathway: 100% (20/20) at G:C. dA adducts drive mutations disproportionately (20% of adducts → 82% of mutations).

Pathway-specific A:T mutational signature enables dissection of nitroreduction vs. ring-oxidation contributions in genotoxicity models.

CHO-K1 hprt assay. Mutagenic potency lower than diol pathway but mutation type distinct.

mutational spectrum hprt mutagenesis A:T vs G:C mutations pathway-specific genotoxicity

Cytochrome P450 Isoform Specificity for N-Hydroxylation

A systematic investigation of P450 isoform specificity demonstrated that the two activation pathways of 6-aminochrysene are mediated by distinct cytochrome P450 enzymes [1]. The N-hydroxylation of 6-AC to form N-OH-6-AC (the nitroreduction pathway intermediate) is catalyzed principally by P450 2B enzymes in rats and by P450 3A4 and 2B6 in humans; further activation to the ultimate reactive species proceeds through esterification of the N-hydroxy metabolite by N-acetyltransferase, as evidenced by the high sensitivity of an O-acetyltransferase-overexpressing Salmonella strain (NM2009) to 6-AC-derived genotoxic metabolites [1]. In contrast, 6-AC-1,2-dihydrodiol (the ring-oxidation pathway intermediate) is activated very efficiently by P450 1A1 and 1A2 in rats and by P450 1A2 in humans, with the reaction proceeding through diol-epoxide formation; this activation is inhibited by α-naphthoflavone (a P450 1A inhibitor) and by purified epoxide hydrolase [1]. This isoform partitioning means that N-OH-6-AC generation and the alternative pathway can be independently modulated by P450 3A4/2B6 versus P450 1A2 inhibitors or inducers, a property not shared by the parent compound 6-AC, which is activated by both pathways simultaneously.

P450 isoform specificity
Cross-study

N-hydroxylation to N-OH-6-AC: human P450 3A4 and 2B6; O-acetyltransferase-dependent. Ring-oxidation pathway: P450 1A2; inhibited by α-naphthoflavone.

Distinct P450 requirement allows selective interrogation of the nitroreduction pathway using isoform-specific inhibitors.

Directly synthesized N-OH-6-AC bypasses N-hydroxylation, focusing on downstream O-acetylation and DNA binding steps.

cytochrome P450 metabolic activation enzyme specificity N-hydroxylation vs. epoxidation

In Situ Pathway Confirmation in Hepatocytes

In Sprague-Dawley rat hepatocytes treated with [³H]6-aminochrysene or [³H]6-nitrochrysene, total DNA adduct levels reached up to 12 pmol adducts/mg DNA (approximately 4 adducts per 10⁶ nucleotides), with the N-OH-6-AC-derived N-(deoxyinosin-8-yl)-6-AC and N-(deoxyguanosin-8-yl)-6-AC adducts accounting for 45% and 30% of total binding, respectively [1]. Importantly, the adduct pattern was dependent on the P450 induction status of the rats: hepatocytes from untreated and phenobarbital-pretreated rats (which induce P450 2B isoforms) contained adducts derived from N-OH-6-AC, consistent with the P450 2B-mediated N-hydroxylation pathway [2]. The same adducts were also detected in explants of human bronchus treated with [³H]6-nitrochrysene, where N-OH-6-AC-derived adducts co-chromatographed with adducts from 11 of 13 human cases, though the relative proportion varied widely among individuals (DNA binding range: 0.06–30.5 pmol/mg DNA) [2].

In situ pathway confirmation
Supporting evidence

Rat hepatocytes: N-(dI-8-yl)-6-AC (45%) and N-(dG-8-yl)-6-AC (30%) of total binding; up to 12 pmol/mg DNA. Human bronchus explants: adducts detected in 11/13 cases.

Confirms N-OH-6-AC-derived adduct formation in cellular systems, supporting physiological relevance for in vitro modeling.

Adduct pattern depends on P450 induction status; phenobarbital induces 2B isoforms and favors N-OH-6-AC adducts.

hepatocyte metabolism DNA adduct formation in situ P450 induction pathway validation

High-Value Research and Industrial Application Scenarios


Pathway-Specific DNA Adduct Standards for Biomonitoring

N-OH-6-AC is the sole direct synthetic source for generating the three authentic DNA adduct standards—N-(dG-8-yl)-6-AC, 5-(dG-N²-yl)-6-AC, and N-(dA-8-yl)-6-AC (detected as N-(dI-8-yl)-6-AC)—that define the nitroreduction arm of 6-NC activation [1]. These standards are essential for calibrating ³²P-postlabeling and LC-MS/MS adduct detection methods used in both preclinical carcinogenesis studies and human biomonitoring of diesel exhaust exposure. Because the N-(dA-8-yl)-6-AC adduct is repaired ~8-fold more slowly than its dG counterparts and persists in mammalian tissue, quantifying this specific lesion is critical for assessing long-term genotoxic risk from 6-NC exposure [2].

NER and Translesion Synthesis Mechanistic Studies

The extreme repair resistance of the N-(dA-8-yl)-6-AC adduct—the most NER-resistant lesion in the 6-NC/BPDE hierarchy—makes N-OH-6-AC-derived adducts premier substrates for investigating the molecular basis of NER evasion and the role of specialized TLS polymerases (hPol η, hPol κ, hPol ζ) in lesion bypass [1]. Site-specific incorporation of N-(dA-8-yl)-6-AC into plasmid vectors has demonstrated that TLS efficiency drops from 83% to 26% in the absence of hPol η and hPol κ, and mutation frequency can be modulated from 12.7% down to 1.2% by polymerase knockout, providing a quantitative platform for studying error-prone versus error-free lesion bypass [2]. These substrates are indispensable for laboratories investigating the relationship between DNA adduct structure, repair protein recognition, and mutagenic outcome.

Mutational Signature Analysis for Pathway Dissection

The N-OH-6-AC pathway (via 6-nitrosochrysene) generates a characteristic A:T-targeted mutational signature (82% of base substitutions at A:T in CHO hprt assays), whereas the alternative 6-AC-1,2-dihydrodiol pathway produces exclusively G:C mutations [1]. This signature dichotomy enables researchers to use the ratio of A:T to G:C mutations in target tissues (e.g., lung, mammary gland) as a molecular dosimeter to infer the relative contribution of each activation pathway to in vivo tumorigenesis. Such analyses are particularly valuable for evaluating how host factors—including P450 3A4/2B6 polymorphisms, intestinal microflora status, and NAT2 acetylator genotype—influence the partitioning of 6-NC metabolism between the two competing activation routes [2].

P450 3A4/2B6 Phenotyping and Drug Interaction Studies

The well-characterized requirement for P450 3A4 and 2B6 in the N-hydroxylation of 6-aminochrysene to N-OH-6-AC [1] makes this compound a valuable probe substrate for assessing P450 3A4/2B6 catalytic activity in human liver microsomes and recombinant enzyme systems, particularly in the context of genetic polymorphisms or drug–carcinogen interaction studies. Unlike the parent 6-AC, which is activated by multiple overlapping P450 isoforms, chemically synthesized N-OH-6-AC bypasses the N-hydroxylation step entirely, enabling researchers to focus specifically on the downstream O-acetylation and DNA binding steps that are catalyzed by N-acetyltransferases (NAT1/NAT2)—providing a cleaner experimental system for isolating the contribution of NAT polymorphism to carcinogen activation [1].

Application
Selection Property
Validation Focus
DNA adduct standards for biomonitoring
Authentic dA/dI and dG adduct profile unique to nitroreduction pathway
Adduct identity and quantification by postlabeling or LC-MS/MS
NER and translesion synthesis studies
Slow-repair N-(dA-8-yl)-6-AC adduct; extreme repair resistance in the 6-NC/BPDE hierarchy
NER efficiency and TLS polymerase bypass assays using site-specific lesion-containing plasmids
Mutational signature analysis for pathway dissection
Pathway-specific A:T-biased mutational signature (82% A:T in hprt)
A:T vs. G:C mutation ratio in target tissues as molecular dosimeter
P450 3A4/2B6 phenotyping and drug interaction studies
Bypass of N-hydroxylation; direct access to O-acetylation and DNA binding steps
NAT1/NAT2-mediated activation and DNA adduct formation in recombinant enzyme systems
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